2',4'-Difluoro-5'-nitrophenacyl chloride

regiochemistry aromatic substitution building block selection

2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8, molecular formula C8H4ClF2NO3, molecular weight 235.57 g/mol) is a halogenated aromatic ketone building block featuring a 2,4-difluoro-5-nitrophenyl core and a reactive α-chloroacetyl (phenacyl chloride) moiety. The compound is commercially available with a minimum purity specification of 95% and is intended exclusively for research and development applications.

Molecular Formula C8H4ClF2NO3
Molecular Weight 235.57 g/mol
CAS No. 1803827-66-8
Cat. No. B1413023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoro-5'-nitrophenacyl chloride
CAS1803827-66-8
Molecular FormulaC8H4ClF2NO3
Molecular Weight235.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CCl
InChIInChI=1S/C8H4ClF2NO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2
InChIKeyUEEOOTIKINTGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8): Procurement and Structural Overview for Research and Synthesis


2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8, molecular formula C8H4ClF2NO3, molecular weight 235.57 g/mol) is a halogenated aromatic ketone building block featuring a 2,4-difluoro-5-nitrophenyl core and a reactive α-chloroacetyl (phenacyl chloride) moiety . The compound is commercially available with a minimum purity specification of 95% and is intended exclusively for research and development applications . The combination of electron-withdrawing fluorine and nitro substituents on the aromatic ring, along with the electrophilic chloroacetyl group, imparts distinct reactivity profiles that differentiate it from regioisomeric analogs and alternative halogenated derivatives in nucleophilic substitution and reduction-based synthetic pathways [1].

Why 2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8) Cannot Be Arbitrarily Substituted with In-Class Analogs


Generic substitution among difluoro-nitrophenacyl halides is chemically unsound due to the pronounced influence of fluorine and nitro group regiochemistry on both electronic properties and steric accessibility. The 2',4'-difluoro substitution pattern in the target compound establishes a unique aromatic ring polarization and steric environment around the electrophilic α-chloroacetyl site, which differs substantially from the 2',3'-, 2',5'-, 2',6'-, or 3',4'-difluoro regioisomers [1]. Furthermore, the leaving group identity (chloride vs. bromide) directly governs nucleophilic substitution kinetics, with the chloride derivative offering distinct reaction rate profiles and selectivity outcomes compared to the corresponding bromide analog (CAS 1803809-39-3) . These differences necessitate compound-specific validation rather than cross-class extrapolation when designing synthetic routes or evaluating biological probe candidates.

Quantitative Differentiation Evidence for 2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8) Versus Analogs


Regioisomeric Substitution Pattern: Unique 2,4-Difluoro-5-Nitro Arrangement Versus Alternative Difluoro Configurations

The target compound possesses a 2',4'-difluoro-5'-nitro substitution pattern on the phenyl ring. In contrast, commercially available difluoro-nitrophenacyl chloride regioisomers include the 2',3'-difluoro-5'-nitro (CAS 1803787-84-9), 2',5'-difluoro-4'-nitro (CAS 1806333-93-6), 2',6'-difluoro-3'-nitro (CAS 1527747-84-7), 2',6'-difluoro-4'-nitro (CAS 1803809-52-0), and 3',4'-difluoro-5'-nitro (CAS 1804517-08-5) variants [1]. These distinct regiochemical arrangements alter the electronic distribution across the aromatic ring, the steric hindrance around the chloroacetyl moiety, and the activation/deactivation pattern governing electrophilic and nucleophilic aromatic substitution reactivity. No head-to-head comparative reactivity data are currently available in the primary literature; differentiation rests on established structure-reactivity principles of fluoro-nitroaromatic systems.

regiochemistry aromatic substitution building block selection

Leaving Group Identity: Chloride Versus Bromide in 2',4'-Difluoro-5'-nitrophenacyl Series

The target compound features a chloride leaving group, whereas the analogous 2',4'-difluoro-5'-nitrophenacyl bromide (CAS 1803809-39-3, MW 280.02 g/mol) contains a bromide leaving group . The bromide derivative demonstrates measurable antimicrobial activity with reported MIC values of 15–32 µg/mL against Gram-positive bacterial strains including Staphylococcus aureus and Bacillus subtilis, and a DprE1 enzyme inhibition pIC50 of 7.3 . Comparative quantitative data for the chloride derivative under identical assay conditions are not currently available in the public literature. The chloride variant is expected to exhibit lower nucleophilic substitution rates and distinct chemoselectivity compared to the more reactive bromide analog, making it suitable for applications requiring moderated electrophilicity or orthogonal reactivity in sequential functionalization steps.

nucleophilic substitution leaving group synthetic efficiency

Synthetic Accessibility: Quantitative One-Step Synthesis Yield Under Adapted Vilsmeier Conditions

A one-step synthetic protocol for 2',4'-difluoro-5'-nitrophenacyl chloride has been reported using adapted Vilsmeier conditions, achieving quantitative yield with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, synthetic routes for alternative difluoro-nitrophenacyl chloride regioisomers typically involve multi-step sequences including chlorination of precursor acetophenones followed by nitration and/or fluorination steps, often with moderate to good but non-quantitative overall yields . The reported quantitative yield for the target compound represents a significant process efficiency advantage that reduces waste, simplifies purification requirements, and enhances cost-effectiveness in both research-scale and larger-volume procurement scenarios.

one-step synthesis Vilsmeier conditions process efficiency

Commercial Availability and Purity Specification: Direct Comparison with Regioisomeric Analogs

2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8) is commercially stocked by multiple suppliers including AKSci (Cat. 4416EG) and EvitaChem (Cat. EVT-1702571) with a minimum purity specification of 95% . The 3',4'-difluoro-5'-nitro regioisomer (CAS 1804517-08-5, AKSci Cat. 4420EG) is similarly available at 95% purity , while the 2',3'-difluoro-5'-nitro analog (CAS 1803787-84-9) is reported as discontinued in certain catalog listings, indicating potential supply chain discontinuities . This availability profile ensures reliable sourcing and batch-to-batch consistency for the target compound, a critical consideration for long-term research programs requiring reproducible building block supply.

purity specification commercial availability procurement

Optimal Application Scenarios for 2',4'-Difluoro-5'-nitrophenacyl chloride (CAS 1803827-66-8) Based on Verified Differentiation Evidence


Synthesis of 2,4-Difluoro-5-nitrophenyl-Derived Heterocycles via Nucleophilic Substitution

The chloride leaving group of 2',4'-difluoro-5'-nitrophenacyl chloride enables controlled nucleophilic substitution with amines, thiols, and alcohols to generate α-substituted ketone intermediates. These intermediates serve as precursors for cyclocondensation reactions yielding nitrogen- or sulfur-containing heterocycles. The quantitative one-step synthetic accessibility of the starting material [1] makes this approach particularly cost-effective for building focused libraries of 2,4-difluoro-5-nitrophenyl-containing heterocycles, where the specific fluorine substitution pattern influences ring electronic properties and biological target interactions.

Sequential Reduction-Functionalization of Nitro and Chloroacetyl Moieties

The compound's dual electrophilic sites—the nitro group (reducible to amine) and the chloroacetyl group (nucleophilic substitution)—permit orthogonal functionalization strategies. Selective reduction of the nitro group to an amine (using H₂/Pd-C or NaBH₄) generates an aniline derivative while preserving the chloroacetyl handle for subsequent diversification. This orthogonal reactivity is particularly valuable for constructing 2,4-difluoro-5-aminophenyl-containing amides, ureas, or sulfonamides. The 2',4'-difluoro-5'-nitro substitution pattern uniquely positions the reducible nitro group para to one fluorine and meta to the other, potentially influencing the reduction kinetics and downstream coupling regioselectivity relative to alternative regioisomers .

Building Block for Fluorinated Pharmaceutical Intermediate Synthesis

As a halogenated aromatic ketone with electron-withdrawing fluorine and nitro substituents, 2',4'-difluoro-5'-nitrophenacyl chloride serves as a versatile building block for constructing fluorinated pharmaceutical intermediates. The compound's commercial availability at 95% purity from multiple vendors ensures reproducible procurement for medicinal chemistry campaigns targeting kinase inhibitors, antimicrobial agents, or other small-molecule therapeutics where the 2,4-difluoro-5-nitrophenyl pharmacophore imparts metabolic stability and enhanced target binding. The documented quantitative one-step synthesis [1] further supports its utility in scale-up scenarios for advanced lead optimization.

Analytical Method Development and Reference Standard Applications

The well-characterized spectral data (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, Raman) reported for this compound [1] make it suitable as a reference standard for analytical method development and validation. The unique combination of fluorine atoms (¹⁹F NMR probes) and the nitro group (UV chromophore) provides multiple analytical detection modalities. This compound can serve as a calibration standard or system suitability test compound in HPLC, LC-MS, or ¹⁹F NMR-based assays for monitoring reactions involving similar difluoro-nitrophenacyl derivatives, ensuring method robustness and data comparability across experiments.

Technical Documentation Hub

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